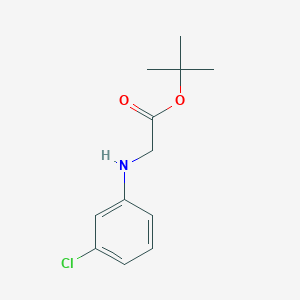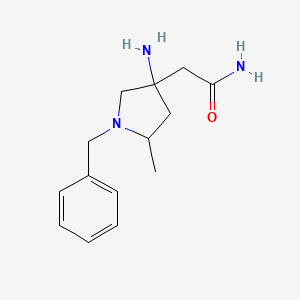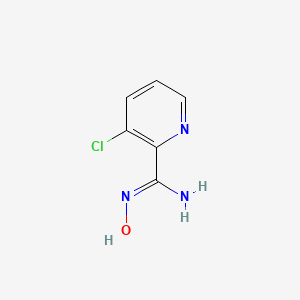
Tert-butyl (3-chlorophenyl)glycinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (3-chlorophenyl)glycinate is an organic compound with the molecular formula C12H16ClNO2. It is a derivative of glycine, where the amino group is protected by a tert-butyl group and the phenyl ring is substituted with a chlorine atom at the third position. This compound is often used in organic synthesis and pharmaceutical research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3-chlorophenyl)glycinate typically involves the following steps:
Starting Materials: The synthesis begins with tert-butyl acetate and 3-chlorophenylamine.
Nucleophilic Substitution: Tert-butyl acetate undergoes nucleophilic substitution with 3-chlorophenylamine in the presence of a base such as sodium hydride or potassium carbonate.
Protection and Deprotection: The amino group is protected using tert-butyl chloroformate, and the final product is obtained after deprotection under acidic conditions.
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using continuous flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and reduced waste generation .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (3-chlorophenyl)glycinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Tert-butyl (3-chlorophenyl)glycinate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in the synthesis of active pharmaceutical ingredients.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of tert-butyl (3-chlorophenyl)glycinate involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates. These intermediates can then participate in further chemical reactions, ultimately resulting in the desired biological or chemical effect .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl glycinate: A simpler derivative without the chlorophenyl group.
3-Chlorophenylglycine: Lacks the tert-butyl protection on the amino group.
Tert-butyl (4-chlorophenyl)glycinate: Similar structure but with the chlorine atom at the fourth position.
Uniqueness
Tert-butyl (3-chlorophenyl)glycinate is unique due to the presence of both the tert-butyl protecting group and the 3-chlorophenyl substituent. This combination imparts specific chemical properties that make it valuable in various synthetic and research applications .
Properties
Molecular Formula |
C12H16ClNO2 |
|---|---|
Molecular Weight |
241.71 g/mol |
IUPAC Name |
tert-butyl 2-(3-chloroanilino)acetate |
InChI |
InChI=1S/C12H16ClNO2/c1-12(2,3)16-11(15)8-14-10-6-4-5-9(13)7-10/h4-7,14H,8H2,1-3H3 |
InChI Key |
UVOLVYSEZMBVNY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CNC1=CC(=CC=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(Oxan-4-yloxy)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13067134.png)




![tert-butyl N-[(1S)-1-(5-bromo-3-fluoropyridin-2-yl)ethyl]carbamate](/img/structure/B13067168.png)



![[4-(Methoxymethyl)phenyl]methanethiol](/img/structure/B13067187.png)



